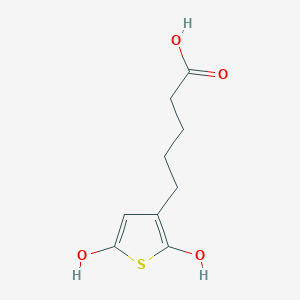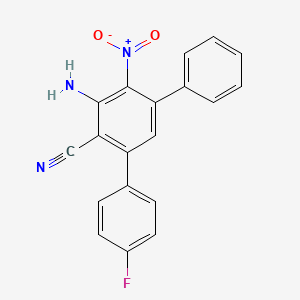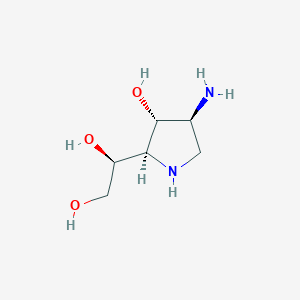
(S)-1-((2R,3R,4S)-4-Amino-3-hydroxypyrrolidin-2-yl)ethane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-1-[(2r,3r,4s)-4-amino-3-hydroxy-2-pyrrolidinyl]-1,2-ethanediol is a complex organic compound with significant interest in various scientific fields. This compound features a pyrrolidine ring, an amino group, and multiple hydroxyl groups, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-[(2r,3r,4s)-4-amino-3-hydroxy-2-pyrrolidinyl]-1,2-ethanediol typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the use of amino alcohols and pyrrolidine derivatives. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the production of high-quality (1S)-1-[(2r,3r,4s)-4-amino-3-hydroxy-2-pyrrolidinyl]-1,2-ethanediol.
化学反応の分析
Types of Reactions
(1S)-1-[(2r,3r,4s)-4-amino-3-hydroxy-2-pyrrolidinyl]-1,2-ethanediol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学的研究の応用
Chemistry
In chemistry, (1S)-1-[(2r,3r,4s)-4-amino-3-hydroxy-2-pyrrolidinyl]-1,2-ethanediol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential role in cellular processes. Its ability to interact with various biomolecules makes it a valuable tool for understanding biochemical pathways and developing new therapeutic agents.
Medicine
In medicine, (1S)-1-[(2r,3r,4s)-4-amino-3-hydroxy-2-pyrrolidinyl]-1,2-ethanediol is investigated for its potential therapeutic effects. Its interactions with specific molecular targets may lead to the development of new drugs for treating various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance products.
作用機序
The mechanism of action of (1S)-1-[(2r,3r,4s)-4-amino-3-hydroxy-2-pyrrolidinyl]-1,2-ethanediol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The compound’s ability to form hydrogen bonds and participate in electrostatic interactions plays a crucial role in its activity.
類似化合物との比較
Similar Compounds
- (1S,2R,3R,4S)-Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid
- (2R)-1-[(Hydroxy{[(1S,2R,3R,4S,5S,6R)-2,3,4,5,6-pentahydroxy cyclohexyl]oxy}phosphoryl)oxy]-3-(icosyloxy)-2-propanyl (9Z)-9-heptadecenoate
Uniqueness
What sets (1S)-1-[(2r,3r,4s)-4-amino-3-hydroxy-2-pyrrolidinyl]-1,2-ethanediol apart from similar compounds is its specific stereochemistry and functional groups. These features confer unique reactivity and interaction profiles, making it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C6H14N2O3 |
|---|---|
分子量 |
162.19 g/mol |
IUPAC名 |
(1S)-1-[(2R,3R,4S)-4-amino-3-hydroxypyrrolidin-2-yl]ethane-1,2-diol |
InChI |
InChI=1S/C6H14N2O3/c7-3-1-8-5(6(3)11)4(10)2-9/h3-6,8-11H,1-2,7H2/t3-,4+,5-,6+/m0/s1 |
InChIキー |
OBXGWVXNSZMFIO-BGPJRJDNSA-N |
異性体SMILES |
C1[C@@H]([C@H]([C@@H](N1)[C@@H](CO)O)O)N |
正規SMILES |
C1C(C(C(N1)C(CO)O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


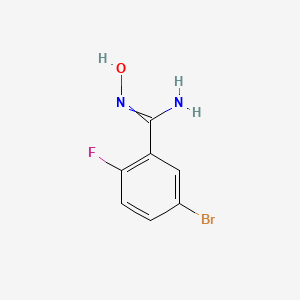
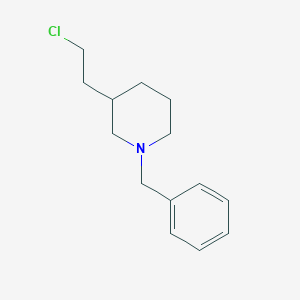

![Furo[3,4-b]pyridin-5(7H)-one, 7,7-bis(1-ethyl-2-methyl-1H-indol-3-yl)-](/img/structure/B13958292.png)

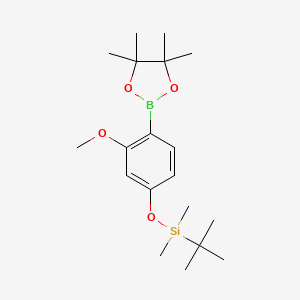
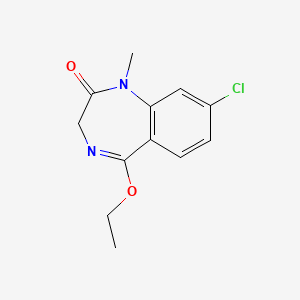

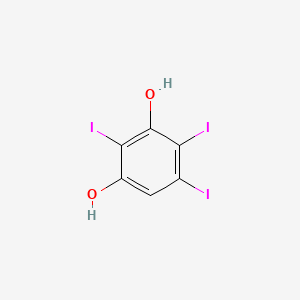
![(1R,2R,4S,6S)-6-Aminobicyclo[2.2.1]heptan-2-ol](/img/structure/B13958321.png)


